molecular formula C16H11Cl2N3O2 B14506136 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine CAS No. 62893-02-1

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine

Cat. No.: B14506136
CAS No.: 62893-02-1
M. Wt: 348.2 g/mol
InChI Key: GVFVUGKPMKORQC-UHFFFAOYSA-N
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Description

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11Cl2N3. It is a pyrimidine derivative characterized by the presence of two 4-chlorophenoxy groups attached to the 4 and 6 positions of the pyrimidine ring.

Preparation Methods

The synthesis of 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-chlorophenol with a pyrimidine precursor under specific conditions. One common synthetic route includes the condensation of 4-chlorophenol with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the activity of Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities .

Comparison with Similar Compounds

4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine can be compared with other similar compounds, such as:

    4,6-Diphenylpyrimidin-2-amine: This compound has similar structural features but lacks the chloro groups.

    4,6-Dichloropyrimidine: This compound is a precursor in the synthesis of this compound.

    2-Amino-4,6-diarylpyrimidine: This class of compounds includes various derivatives with different aryl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .

Properties

CAS No.

62893-02-1

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

4,6-bis(4-chlorophenoxy)pyrimidin-2-amine

InChI

InChI=1S/C16H11Cl2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21)

InChI Key

GVFVUGKPMKORQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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